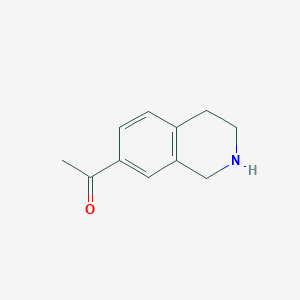

1-(1,2,3,4-Tetrahydroisochinolin-7-yl)ethanon

Übersicht

Beschreibung

“1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a chemical compound with the CAS Number: 82771-59-3 . It has a molecular weight of 175.23 and its linear formula is C11H13NO .

Molecular Structure Analysis

The molecular structure of “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is represented by the linear formula C11H13NO . More detailed structural information may be available through resources such as PubChem .Physical And Chemical Properties Analysis

“1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a compound that can exist in a liquid, solid, semi-solid, or lump form . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

THIQ-basierte Verbindungen, darunter „1-(1,2,3,4-Tetrahydroisochinolin-7-yl)ethanon", haben aufgrund ihrer vielfältigen biologischen Aktivitäten große Aufmerksamkeit in der medizinischen Chemie erlangt . Sie erwiesen sich als wirksam gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen .

Antibakterielle Eigenschaft

Eine neuartige Verbindung, die aus THIQ synthetisiert wurde, wurde auf ihre antibakterielle Wirkung gegen acht pathogene Bakterienstämme untersucht . Die Verbindung zeigte eine signifikante antibakterielle Aktivität, was darauf hindeutet, dass „this compound" möglicherweise auch antibakterielle Anwendungen hat .

Neurodegenerative Erkrankungen

THIQ-basierte Verbindungen haben sich bei der Behandlung neurodegenerativer Erkrankungen als vielversprechend erwiesen . Aufgrund der strukturellen Ähnlichkeit könnte „this compound" möglicherweise zur Entwicklung von Behandlungen für diese Erkrankungen verwendet werden .

Hemmung der Phenylethanolamin-N-Methyltransferase (PNMT)

Forschungen an strukturell verwandten THIQ-Derivaten zeigen ihr Potenzial zur Hemmung von PNMT, einem Schlüsselenzym, das an der Synthese von Katecholaminen beteiligt ist. Dies deutet darauf hin, dass „this compound" möglicherweise in der Forschung im Zusammenhang mit der PNMT-Hemmung eingesetzt werden könnte.

Synthetische Strategien

Das THIQ-heterocyclische Gerüst, zu dem „this compound" gehört, stand im Mittelpunkt vieler synthetischer Strategien . Diese Strategien zielen darauf ab, das Kern-Gerüst von THIQ zu konstruieren und so eine Grundlage für die Synthese von „this compound" und seinen Analoga zu schaffen .

Struktur-Aktivitäts-Beziehungs-(SAR)-Studien

THIQ-Analoga, darunter „this compound", waren Gegenstand zahlreicher SAR-Studien . Diese Studien zielen darauf ab, die Beziehung zwischen der Struktur dieser Verbindungen und ihrer biologischen Aktivität zu verstehen .

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Wirkmechanismus

Target of Action

The primary targets of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Biochemical Pathways

The biochemical pathways affected by 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone are not clearly defined. Given the broad range of biological activities associated with THIQ compounds, it is plausible that multiple pathways could be affected. These could potentially include pathways related to infective pathogens and neurodegenerative disorders .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 229-230°c . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Given its classification as a thiq compound, it is likely to have effects on various infective pathogens and neurodegenerative disorders .

Biochemische Analyse

Biochemical Properties

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to significant changes in biochemical pathways. Additionally, 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone may form hydrogen bonds with specific amino acid residues in the active sites of enzymes, further influencing their activity .

Cellular Effects

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the stress response and apoptosis . This compound can also alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . Additionally, 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as low temperatures and inert atmospheres . Prolonged exposure to light or high temperatures can lead to its degradation, resulting in reduced efficacy and altered biological activity . Long-term studies in vitro and in vivo have demonstrated that 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver damage and oxidative stress . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the biosynthesis and degradation of catecholamines, such as phenylethanolamine N-methyltransferase . Additionally, it can affect metabolic flux by altering the levels of key metabolites, leading to changes in overall metabolic activity .

Transport and Distribution

The transport and distribution of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone plays a crucial role in its activity and function. It has been found to localize in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its biological activity .

Eigenschaften

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJBHMRJVQULAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510736 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82771-59-3 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)